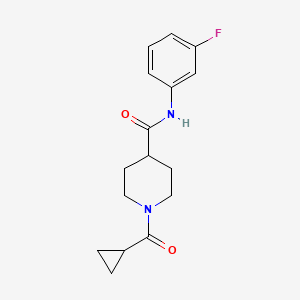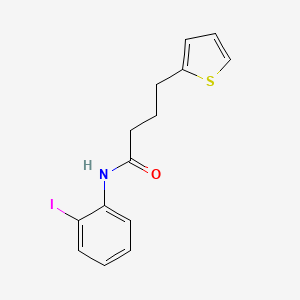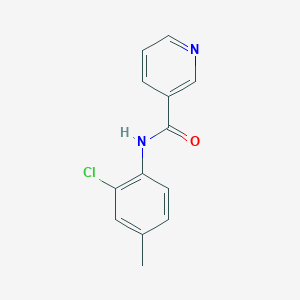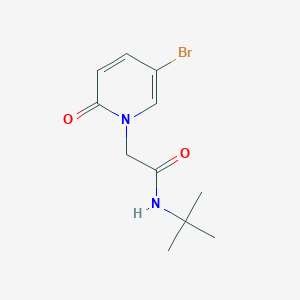
2-(5-bromo-2-oxopyridin-1-yl)-N-ethylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-bromo-2-oxopyridin-1-yl)-N-ethylacetamide is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is a derivative of pyridine and has a molecular formula of C10H11BrN2O2.
Wirkmechanismus
The mechanism of action of 2-(5-bromo-2-oxopyridin-1-yl)-N-ethylacetamide is not fully understood. However, it has been suggested that this compound may exert its anti-inflammatory and anti-cancer effects by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes are involved in the production of inflammatory mediators and are overexpressed in various cancers.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). This compound has also been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, it has been reported to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and colon cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(5-bromo-2-oxopyridin-1-yl)-N-ethylacetamide in lab experiments is its relatively simple synthesis method. This compound can be synthesized using commercially available reagents and can be purified by various methods. Additionally, this compound has shown promising results in various assays and has the potential to be developed into a therapeutic agent. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to use in certain assays.
Zukünftige Richtungen
There are several future directions for the research on 2-(5-bromo-2-oxopyridin-1-yl)-N-ethylacetamide. One potential direction is to further investigate its anti-inflammatory and anti-cancer effects in animal models. Additionally, the development of more potent analogs of this compound could lead to the discovery of new therapeutic agents. Furthermore, the use of this compound in combination with other drugs could enhance its efficacy and reduce any potential side effects. Finally, the investigation of its mechanism of action could provide insights into the development of new drugs targeting inflammation and cancer.
Conclusion
In conclusion, this compound is a compound with potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. Its synthesis method is relatively simple, and it has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. However, its limited solubility in water is a potential limitation. Future research on this compound could lead to the discovery of new therapeutic agents and provide insights into the development of drugs targeting inflammation and cancer.
Synthesemethoden
The synthesis of 2-(5-bromo-2-oxopyridin-1-yl)-N-ethylacetamide involves the reaction of 5-bromo-2-oxopyridine-1-acetic acid with ethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction results in the formation of the desired product, which can be purified by various methods such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
2-(5-bromo-2-oxopyridin-1-yl)-N-ethylacetamide has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. This compound has been tested against various cancer cell lines and has shown promising results in inhibiting cell growth and inducing apoptosis. It has also been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
Eigenschaften
IUPAC Name |
2-(5-bromo-2-oxopyridin-1-yl)-N-ethylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O2/c1-2-11-8(13)6-12-5-7(10)3-4-9(12)14/h3-5H,2,6H2,1H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDTDUKGCPWDWFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CN1C=C(C=CC1=O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-ethyl-6-methylphenyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7476913.png)
![Ethyl 4-[[1-(3,4-difluorophenyl)sulfonylpiperidine-4-carbonyl]amino]benzoate](/img/structure/B7476918.png)
![N-ethyl-N-naphthalen-1-yl-2-[3-(tetrazol-1-yl)phenoxy]acetamide](/img/structure/B7476922.png)
![2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-3,5,6-trimethylthieno[2,3-d]pyrimidin-4-one](/img/structure/B7476926.png)

![4-[3-(Methoxymethyl)benzoyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B7476931.png)


![N-(2,3-dihydro-1H-inden-5-yl)-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7476962.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-chloro-5-methylsulfonylbenzamide](/img/structure/B7476970.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-5-(diethylsulfamoyl)-2-fluorobenzamide](/img/structure/B7476990.png)
